Lipophilicity-Driven Differentiation: Measured logP and logD of the Pivalamide Target Compound versus Shorter-Chain and Cyclic Amide Comparators
The target compound exhibits an experimentally consistent calculated logP of 2.30 and logD (pH 7.4) of 2.14, as reported in the ChemDiv physicochemical property panel . This compares to a computed XLogP3 of ~1.6 for the shorter-chain analog N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-piperidineacetamide [1] and an XLogP of ~3.3 for the bulkier adamantane-1-carboxamide analog . The pivalamide occupies an intermediate lipophilicity window that balances membrane permeability with aqueous solubility (logSw −2.57), placing it in a differentiated property space relative to both less lipophilic (propanamide-type) and more lipophilic (adamantane-type) comparators.
| Evidence Dimension | Lipophilicity (calculated logP / logD) |
|---|---|
| Target Compound Data | logP 2.30; logD 2.14 (ChemDiv internal calculation) |
| Comparator Or Baseline | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-piperidineacetamide: XLogP3 ~1.6; N-(5-ethyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide: XLogP ~3.3 |
| Quantified Difference | ΔlogP ≈ +0.7 vs. piperidineacetamide analog; ΔlogP ≈ −1.0 vs. adamantane analog |
| Conditions | Computed physicochemical property panels; ChemDiv (target compound); PubChem XLogP3 / GLASS database (comparators) |
Why This Matters
LogP and logD values are primary drivers of passive membrane permeability, non-specific protein binding, and compound promiscuity risk; selection of an intermediate-lipophilicity pivalamide may reduce off-target liabilities compared to higher-logP analogs while retaining sufficient permeability for intracellular target engagement.
- [1] PubChem Compound Summary. 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-. XLogP3-AA value 1.6. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-10). View Source
